Fmoc-Ile-OPfp

描述

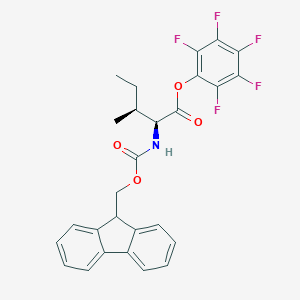

Fmoc-Ile-OPfp: N-α-Fmoc-L-isoleucine pentafluorophenyl ester , is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group of amino acids during peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly reactive ester that facilitates the coupling of amino acids.

科学研究应用

固相肽合成 (SPPS)

Fmoc-Ile-OPfp: 在固相肽合成领域中被广泛应用。它是异亮氨酸的一种衍生物,其被 Fmoc 基团保护,Fmoc 基团是 SPPS 中常用的保护基团。该化合物允许将异亮氨酸掺入肽链中,同时防止不必要的副反应。 肽链组装完成后,可以在温和的碱性条件下去除 Fmoc 基团,使异亮氨酸残基保持完整 .

肽库

在肽库开发中,This compound 作为关键的构建模块。肽库对于各种生物活性肽的高通量筛选至关重要。 使用 this compound 确保每个肽的合成具有高保真度和一致性,这对筛选结果的可靠性至关重要 .

蛋白质组学

蛋白质组学是蛋白质的大规模研究,通常利用合成肽作为标准品或探针。This compound 用于合成这些肽,然后可用于识别和量化复杂生物样品中的蛋白质。 这种合成的准确性直接影响蛋白质组学分析的质量 .

药物发现

在药物发现中,This compound 用于创建可作为潜在药物或药物递送系统一部分的肽。 它在合成高纯度和明确定义的肽中的作用使其成为药物开发初期不可或缺的工具 .

生物偶联

This compound: 也用于生物偶联技术,其中肽与其他分子(如药物、荧光染料或纳米粒子)连接。该过程对于创建靶向治疗和诊断工具至关重要。 This compound 的五氟苯酯基团与亲核试剂反应,促进偶联过程 .

结构生物学

在结构生物学中,使用This compound 制备的合成肽用于研究蛋白质相互作用和构象。 这些肽可以模拟蛋白质的某些部分,并有助于阐明蛋白质功能的结构基础,这是了解疾病机制和开发治疗方法的关键 .

每个应用都证明了 this compound 在科学研究中的多功能性和重要性,特别是在肽合成和蛋白质研究领域。该化合物能够掺入肽中,然后干净地去除,使其成为任何肽化学家工具包中的必需品。this compound 的特定性质,如分子量为 519.46 g/mol 和经验式

C27H22F5NO4 C_{27}H_{22}F_{5}NO_{4} C27H22F5NO4

,使其适用于这些精确的应用 .准备方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group is introduced to the amino acid isoleucine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Formation of Pentafluorophenyl Ester: The Fmoc-protected isoleucine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Fmoc-Ile-OPfp.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

化学反应分析

Types of Reactions:

Substitution Reactions: Fmoc-Ile-OPfp undergoes nucleophilic substitution reactions where the pentafluorophenyl ester is replaced by an amine group from another amino acid, forming a peptide bond.

Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the Fmoc group and releases the free amine.

Common Reagents and Conditions:

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Deprotection Reagents: Piperidine, diethylamine

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products:

- **

生物活性

Fmoc-Ile-OPfp (Nα-Fmoc-isoleucine 1-(3,4-dimethoxyphenyl)-2-pyridylphosphonate) is a compound used primarily in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity has been investigated in various contexts, including its role in drug development and its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used for the protection of amino groups in peptide synthesis. The OPfp moiety serves as an active ester, facilitating efficient coupling reactions with amino acids during peptide formation. The stability and reactivity of this compound make it a valuable intermediate in synthesizing bioactive peptides.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Research has indicated that derivatives of Fmoc-protected amino acids exhibit varying levels of cytotoxicity against cancer cell lines. For instance, studies on similar compounds have shown that modifications to the amino acid structure can significantly alter their IC50 values, indicating their potential as anticancer agents .

- Antimicrobial Activity : Certain Fmoc-modified peptides have demonstrated antimicrobial properties. For example, peptides synthesized using Fmoc-protected amino acids have been tested against various bacterial strains, showing promising results in inhibiting growth .

- Self-Assembly Behavior : Fmoc-Ile has been observed to form self-assembled structures under specific conditions. These structures can exhibit unique morphologies such as fibers or tubes, which may have implications for drug delivery systems or tissue engineering applications .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various Fmoc-protected peptides, including those containing isoleucine. The results showed that the incorporation of isoleucine significantly enhanced the cytotoxic potency against A549 lung cancer cells, with IC50 values reported as low as 4.5 nM for certain derivatives . This highlights the importance of amino acid selection in designing effective anticancer agents.

| Peptide Structure | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Ile-Peptide A | 4.5 | A549 |

| Fmoc-Ile-Peptide B | 48 | A549 |

| Fmoc-Ile-Peptide C | 645 | A549 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized from Fmoc-protected amino acids. The study found that specific sequences exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Cell Membrane Interaction : Many bioactive peptides interact with cell membranes, leading to increased permeability or disruption, which can result in cell death.

- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, interfering with metabolic pathways essential for cell survival.

- Gene Expression Modulation : Some peptides can influence gene expression by interacting with transcription factors or other regulatory proteins.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSBHSHLNJGPS-RZFZLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544410 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-89-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-isoleucin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。